molecular formula C21H15NO5S B2469962 ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-42-6

ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2469962
CAS No.: 477556-42-6
M. Wt: 393.41
InChI Key: YJTWDOOIFOBAGB-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4H-chromene-3-carboxylate” is a chemical compound with the linear formula C12H10O4 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . “Benzo[b]thiophene, 2-ethyl-” is another compound with the formula C10H10S .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxo-4H-chromene-3-carboxylate” can be represented by the SMILES string O=C1C(C=CC=C2)=C2OC=C1C(OCC)=O . The molecular structure of “Benzo[b]thiophene, 2-ethyl-” is represented by the InChI string InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 .


Physical and Chemical Properties Analysis

The average mass of “Ethyl 4-oxo-4H-chromene-3-carboxylate” is 218.205 Da . The average mass of “Benzo[b]thiophene, 2-ethyl-” is 162.251 Da .

Scientific Research Applications

Synthesis of Trifluoromethylated Tetrahydrobenzo[g]chromene Derivatives

A study by Duan et al. (2013) described the efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates from 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. This process involves a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid, highlighting a method that could be relevant for the synthesis of related compounds (Duan et al., 2013).

Anti-microbial Evaluation and Docking Studies

Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. Their findings provide insight into the potential biological activities of similar compounds, demonstrating the significance of structural manipulation in enhancing anti-microbial properties (Spoorthy et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate involves the condensation of 4-hydroxycoumarin with 2-aminothiophenol to form 4-(2-aminothiophenyl)-2H-chromen-2-one. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one. Reduction of the nitro group with iron powder and acetic acid yields 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one, which is then reacted with ethyl 2-bromo-3-oxobenzoate to form ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "3-nitrobenzoyl chloride", "iron powder", "acetic acid", "ethyl 2-bromo-3-oxobenzoate" ], "Reaction": [ "4-hydroxycoumarin + 2-aminothiophenol -> 4-(2-aminothiophenyl)-2H-chromen-2-one", "4-(2-aminothiophenyl)-2H-chromen-2-one + 3-nitrobenzoyl chloride -> 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + iron powder + acetic acid -> 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + ethyl 2-bromo-3-oxobenzoate -> ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate" ] }

CAS No.

477556-42-6

Molecular Formula

C21H15NO5S

Molecular Weight

393.41

IUPAC Name

ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24)

InChI Key

YJTWDOOIFOBAGB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

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